Mito-TRFS

Descripción general

Descripción

Mito-TRFS is a fluorescent probe specifically designed for imaging mitochondrial thioredoxin reductase (TrxR2) in live cells. Thioredoxin reductase is a crucial enzyme involved in maintaining cellular redox balance by reducing thioredoxin, which in turn regulates various cellular processes including antioxidant defense, protein repair, and transcription regulation .

Métodos De Preparación

The synthesis of Mito-TRFS involves several steps, starting with the preparation of the core fluorophore structure. The synthetic route typically includes the following steps:

Formation of the Core Fluorophore: The core fluorophore is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with specific groups that allow it to target the mitochondria and interact with thioredoxin reductase.

Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis and purification would apply.

Análisis De Reacciones Químicas

Mito-TRFS undergoes several types of chemical reactions, primarily involving reduction and cleavage:

Common reagents and conditions used in these reactions include:

Thioredoxin Reductase: The enzyme that catalyzes the reduction of the disulfide bond.

NADPH: A cofactor that provides the necessary electrons for the reduction reaction.

The major product formed from these reactions is the activated fluorescent probe, which emits a signal that can be detected using fluorescence microscopy.

Aplicaciones Científicas De Investigación

Mito-TRFS has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mecanismo De Acción

The mechanism of action of Mito-TRFS involves its interaction with thioredoxin reductase. The probe contains a disulfide bond that is specifically reduced by thioredoxin reductase. This reduction leads to the cleavage of the bond and the activation of the fluorescent signal. The molecular target of this compound is thioredoxin reductase, and the pathway involved is the redox regulation pathway .

Comparación Con Compuestos Similares

Mito-TRFS is part of a series of fluorescent probes designed to target thioredoxin reductase. Similar compounds include:

TRFS-green: A fluorescent probe with a green emission.

This compound is unique due to its specific targeting of mitochondrial thioredoxin reductase and its ability to provide real-time imaging of enzyme activity in live cells .

Actividad Biológica

Mito-TRFS is a novel fluorescent probe designed to selectively target mitochondrial thioredoxin reductase (TrxR2), a crucial enzyme involved in maintaining redox balance within cells. Its development is particularly significant for studying diseases characterized by mitochondrial dysfunction, such as Parkinson's disease (PD).

This compound exhibits a specific affinity for TrxR2, leading to a substantial impairment of its activity in cellular models of PD. The probe's design incorporates a triphenylphosphonium moiety which enhances its mitochondrial targeting capability. This feature allows this compound to bind effectively to the negatively charged C-terminus of TrxR2, facilitating electrostatic interactions within the aqueous mitochondrial matrix .

Case Studies

- Parkinson's Disease Model :

- Fluorescent Imaging :

Research Findings

Implications for Future Research

The findings related to this compound underscore its potential as a valuable tool for further research into mitochondrial diseases. By elucidating the role of TrxR2 in various pathologies, this compound could facilitate the development of targeted therapies aimed at restoring mitochondrial function.

Challenges and Limitations

Despite its advantages, this compound faces challenges regarding its specificity and potential side effects when activated or liberated in the cytosol. These factors may complicate its application in therapeutic settings and warrant further investigation to optimize its design and functionality .

Propiedades

IUPAC Name |

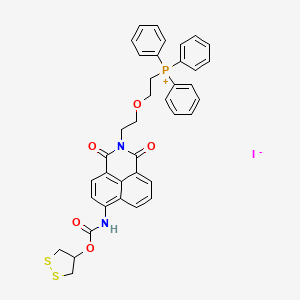

2-[2-[6-(dithiolan-4-yloxycarbonylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethyl-triphenylphosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33N2O5PS2.HI/c41-36-32-18-10-17-31-34(39-38(43)45-27-25-47-48-26-27)20-19-33(35(31)32)37(42)40(36)21-22-44-23-24-46(28-11-4-1-5-12-28,29-13-6-2-7-14-29)30-15-8-3-9-16-30;/h1-20,27H,21-26H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWAKZCQJRRDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)OC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34IN2O5PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.